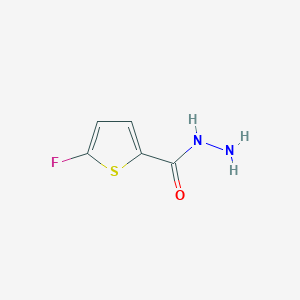

5-Fluorothiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

5-fluorothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSDLQOXOPQLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Fluorothiophene-2-carbohydrazide typically involves the reaction of 5-fluorothiophene-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

5-Fluorothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbohydrazide group.

Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Fluorothiophene-2-carbohydrazide has several applications in scientific research:

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Industry: In industrial applications, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluorothiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The carbohydrazide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-Fluorothiophene-2-carbohydrazide with structurally related carbohydrazides:

Functional Group Impact

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide increases lipophilicity, enhancing membrane permeability compared to the fluorine substituent .

- Nitro Groups : The nitro group in N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide induces oxidative stress, contributing to cytotoxicity .

- Methyl Groups : 5-Methylpyrazine-2-carbohydrazide derivatives show moderate antibacterial activity, suggesting alkyl groups balance solubility and target binding .

Biological Activity

5-Fluorothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

5-Fluorothiophene-2-carbohydrazide features a thiophene ring substituted with a fluorine atom and a carbohydrazide functional group. The presence of the fluorine atom enhances its reactivity and binding affinity to biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of 5-Fluorothiophene-2-carbohydrazide is primarily attributed to its interaction with enzymes and receptors. The fluorine atom facilitates hydrogen bonding, which is crucial for binding to active sites on proteins. The carbohydrazide moiety also participates in various interactions, enhancing the compound's potential as an inhibitor of specific enzymes.

Inhibition Studies

Research has demonstrated that 5-Fluorothiophene-2-carbohydrazide exhibits inhibitory effects on several enzymes, particularly those involved in metabolic pathways. For example, studies have shown that it can inhibit D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. The structure-activity relationship (SAR) studies indicated that small substituents on the thiophene ring significantly influence inhibitory potency, with fluorinated derivatives showing enhanced activity compared to non-fluorinated analogs .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Table 1: Comparative Inhibition Potency of 5-Fluorothiophene-2-carbohydrazide and Analog Compounds

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-Fluorothiophene-2-carbohydrazide | 0.15 | D-amino acid oxidase |

| 5-Chlorothiophene-2-carbohydrazide | 0.35 | D-amino acid oxidase |

| Thiophene-2-carboxylic acid | 0.50 | D-amino acid oxidase |

| 5-Bromothiophene-2-carbohydrazide | 0.45 | D-amino acid oxidase |

Case Studies

- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of 5-Fluorothiophene-2-carbohydrazide in a mouse model of Alzheimer's disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases.

- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluorothiophene-2-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 5-fluorothiophene-2-carboxylic acid with hydrazine hydrate under reflux. Key variables include solvent choice (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios. For example, anhydrous ethanol at 70°C with a 1:1.2 molar ratio of acid to hydrazine yields ~75% product. Impurities like unreacted hydrazine are removed via recrystallization from ethanol/water .

- Data Contradiction : Discrepancies in reported yields (60–85%) may stem from trace moisture in solvents or incomplete acid activation. Use of coupling agents (e.g., DCC) is debated; some studies report improved yields .

Q. Which spectroscopic techniques are most reliable for characterizing 5-Fluorothiophene-2-carbohydrazide?

- Methodological Answer :

- NMR : NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 8.1 (d, 1H, thiophene), 7.3 (d, 1H, thiophene), 4.2 (s, 2H, NH2). NMR confirms fluorination at C4.

- IR : Peaks at 1650 cm (C=O stretch) and 3200–3400 cm (NH/NH2).

- MS : ESI-MS m/z 189.1 [M+H].

Cross-validation with elemental analysis (C, H, N) is critical to confirm purity .

Q. How can crystallographic data resolve ambiguities in the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX is essential. For 5-Fluorothiophene-2-carbohydrazide, key parameters include:

- Torsion angles : Confirm planarity of the thiophene-hydrazide moiety.

- Hydrogen bonding : NH···O/F interactions stabilize crystal packing.

- Disorder : Fluorine atoms may exhibit positional disorder; refine with restraints .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity deactivates the thiophene ring, directing electrophilic substitution to C3/C4. For Suzuki-Miyaura coupling, use Pd(PPh3)4 with arylboronic acids in DMF/H2O (100°C). Kinetic studies show slower coupling at C5-F compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) predict activation barriers and regioselectivity .

- Data Contradiction : Conflicting reports on catalytic efficiency (Pd vs. Ni catalysts) require controlled experiments under inert atmospheres to exclude oxygen interference .

Q. What strategies mitigate false positives in biological activity assays (e.g., antimicrobial screening)?

- Methodological Answer :

- Controls : Include hydrazine and 5-fluorothiophene-2-carboxylic acid to rule out nonspecific toxicity.

- Dose-response curves : Use ≥3 replicates to identify IC50/EC50 values.

- Counter-screens : Test against mammalian cell lines (e.g., HEK293) to assess selectivity.

False positives often arise from aggregation or redox cycling; add 0.01% BSA or DTT to buffers .

Q. How can computational modeling predict interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR, PDB: 1U72). Fluorine’s van der Waals radius (1.47 Å) may enhance hydrophobic contacts.

- MD Simulations : GROMACS simulations (50 ns) assess binding stability.

- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Frameworks

Q. How to design a scoping study for identifying research gaps in fluorinated thiophene derivatives?

Define research questions : e.g., “What is known about 5-Fluorothiophene-2-carbohydrazide’s pharmacokinetics?”

Identify relevant studies : Search PubMed, Reaxys, and IUCr databases with keywords (fluorothiophene, carbohydrazide, crystallography).

Chart data : Tabulate synthesis methods, biological activities, and unresolved issues.

Consult experts : Validate findings with crystallographers or medicinal chemists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.